molecular formula C12H12BrNO2 B6331903 ethyl 2-(6-bromo-1H-indol-1-yl)acetate CAS No. 281204-54-4

ethyl 2-(6-bromo-1H-indol-1-yl)acetate

Cat. No.: B6331903
CAS No.: 281204-54-4
M. Wt: 282.13 g/mol
InChI Key: ZMDSHPGQZDXPLB-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromo-1H-indol-1-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a bromine atom at the 6-position of the indole ring and an ethyl ester group attached to the 2-position of the indole ring through an acetyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-bromo-1H-indol-1-yl)acetate typically involves the bromination of indole followed by esterification. One common method is as follows:

    Bromination of Indole: Indole is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce a bromine atom at the 6-position of the indole ring.

    Esterification: The brominated indole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-bromo-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Substituted indole derivatives.

    Reduction Reactions: Alcohol derivatives of the ester group.

    Oxidation Reactions: Oxidized indole derivatives.

Scientific Research Applications

Ethyl 2-(6-bromo-1H-indol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active indole derivatives.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(6-bromo-1H-indol-1-yl)acetate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the indole ring play crucial roles in binding to these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-chloro-1H-indol-1-yl)acetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-(6-fluoro-1H-indol-1-yl)acetate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl 2-(6-iodo-1H-indol-1-yl)acetate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Ethyl 2-(6-bromo-1H-indol-1-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

ethyl 2-(6-bromoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-2-16-12(15)8-14-6-5-9-3-4-10(13)7-11(9)14/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDSHPGQZDXPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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